molecular formula C24H25N3O4 B10988443 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10988443
M. Wt: 419.5 g/mol
InChI Key: PWRNVDIMDDWKDT-UHFFFAOYSA-N
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Description

(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves multiple steps, typically starting with the preparation of the indole and pyridoindole precursors. Common synthetic routes include:

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .

Mechanism of Action

The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and pyridoindole moieties can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

(4,6-dimethoxy-1-methylindol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C24H25N3O4/c1-26-21-10-15(30-3)11-23(31-4)17(21)12-22(26)24(28)27-8-7-20-18(13-27)16-9-14(29-2)5-6-19(16)25-20/h5-6,9-12,25H,7-8,13H2,1-4H3

InChI Key

PWRNVDIMDDWKDT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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